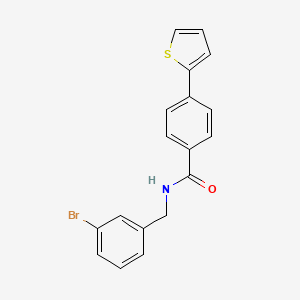![molecular formula C16H21N3O3 B12449093 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with butyl, dimethyl, and nitrophenylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Preparation of Pyrrolone Core: The pyrrolone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of Nitrophenylamino Group: The nitrophenylamino group can be introduced through nucleophilic substitution reactions using 4-nitroaniline and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolone derivatives.
科学的研究の応用
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The nitrophenylamino group may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-butyl-3,4-dimethyl-5-[(4-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-3,4-dimethyl-5-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-3,4-dimethyl-5-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the nitrophenylamino group, which imparts specific electronic and steric properties
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
1-butyl-3,4-dimethyl-2-(4-nitroanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-10-18-15(11(2)12(3)16(18)20)17-13-6-8-14(9-7-13)19(21)22/h6-9,15,17H,4-5,10H2,1-3H3 |
InChIキー |
WKLXGOHCOOVDOE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C(=C(C1=O)C)C)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12449026.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)


![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)
![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)

![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
